Computational logP and TPSA vs. 2-Phenyl-1,2-butanediamine (CAS 5062-64-6)
The target compound, 2-Methyl-1-phenylbutane-2,3-diamine, exhibits a calculated XLogP3-AA of 1.0 and a Topological Polar Surface Area (TPSA) of 52 Ų [1]. In contrast, its regioisomer, 2-Phenyl-1,2-butanediamine (CAS 5062-64-6), has a TPSA of 52.04 Ų and a molecular weight of 164.25 g/mol . The difference in XLogP indicates a distinct lipophilicity profile, which influences membrane permeability and solubility in medicinal chemistry applications.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 2-Phenyl-1,2-butanediamine (CAS 5062-64-6): Not reported; TPSA: 52.04 Ų |
| Quantified Difference | N/A (Comparator XLogP not available) |
| Conditions | Computational prediction (PubChem, XLogP3 3.0) |
Why This Matters
Different XLogP values predict different ADME profiles, making the target compound a distinct choice for optimizing lead compound lipophilicity.
- [1] PubChem. 2-Methyl-1-phenylbutane-2,3-diamine. Compound Summary for CID 71356539. Computed Properties. View Source
